molecular formula C7H6ClNO B8684469 3-Chloro-5-ethenyloxypyridine

3-Chloro-5-ethenyloxypyridine

Cat. No.: B8684469
M. Wt: 155.58 g/mol
InChI Key: ATUYAUYGEUYGKI-UHFFFAOYSA-N
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Description

3-Chloro-5-ethenyloxypyridine is a pyridine derivative characterized by a chlorine substituent at the 3-position and an ethenyloxy group (-O-CH₂-CH₂) at the 5-position of the pyridine ring.

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

3-chloro-5-ethenoxypyridine

InChI

InChI=1S/C7H6ClNO/c1-2-10-7-3-6(8)4-9-5-7/h2-5H,1H2

InChI Key

ATUYAUYGEUYGKI-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC(=CN=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog Analysis

The table below compares substituents, functional groups, and inferred properties of 3-Chloro-5-ethenyloxypyridine with three related pyridine derivatives:

Compound Name Substituent Positions Key Functional Groups Inferred Reactivity/Safety Considerations
3-Chloro-5-ethenyloxypyridine Cl (3), ethenyloxy (5) Chlorine, ethenyl ether Moderate electrophilicity; potential for alkene reactions.
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine Cl (4), TMS-ethynyl (3) Chlorine, silylated alkyne High stability due to TMS group; alkyne reactivity.
3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine Dimethoxymethyl (3), TMS-ethynyl (5) Methoxy, silylated alkyne Enhanced solubility; dual functionalization sites.
3-Chloro-2-(2-Chloro-5-amino-phenoxy)-5-(trifluoromethyl)-pyridine Cl (3,2), CF₃ (5), amino-phenoxy Chlorine, trifluoromethyl, amine High polarity; potential toxicity (amine/chlorine synergy).
Key Observations:
  • Substituent Position Effects : The 3-chloro substitution in the target compound contrasts with 4-chloro in ’s analog, which may alter ring electronic distribution and regioselectivity in reactions .
  • Functional Group Diversity : The ethenyloxy group offers π-bond reactivity, distinct from the silylated alkynes or trifluoromethyl groups in analogs, which confer thermal stability or lipophilicity .
  • Safety Considerations : While the target compound lacks direct safety data, analogs with multiple halogens (e.g., ’s compound) highlight risks of acute toxicity and environmental persistence .

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